molecular formula C10H12Cl2N4 B2636534 [1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride CAS No. 2380170-26-1

[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride

Cat. No.: B2636534
CAS No.: 2380170-26-1
M. Wt: 259.13
InChI Key: KCUJJIDIXWOOGX-UHFFFAOYSA-N
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Description

[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Substitution Reaction: The 3-chloro-2-methylphenyl group is introduced through a substitution reaction, where a suitable precursor reacts with the triazole intermediate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Halogenated solvents, strong acids or bases as catalysts.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its triazole ring.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Medicine

    Drug Development: Investigated for its potential as an active pharmaceutical ingredient (API) in various therapeutic areas.

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of [1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • [1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
  • [1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
  • [1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methane

Uniqueness

  • Structural Features : The presence of the hydrochloride salt form enhances its solubility and stability.
  • Biological Activity : Exhibits unique biological activities compared to its analogs, making it a valuable compound in research and development.

Properties

IUPAC Name

[1-(3-chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4.ClH/c1-7-9(11)3-2-4-10(7)15-6-8(5-12)13-14-15;/h2-4,6H,5,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUJJIDIXWOOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=C(N=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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